Sphingosyl PE (d18:1)
Beschreibung
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-azaniumylethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSOCLDFWBDKN-PPQGUHKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[NH3+])N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[NH3+])N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677065 | |
| Record name | (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90850-31-0 | |
| Record name | (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Sphingosylphosphorylethanolamine (d18:1) in Mammalian Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules in a myriad of cellular processes. While ceramides, sphingomyelin, and sphingosine-1-phosphate (S1P) have been studied extensively, other metabolites within the sphingolipid network remain less characterized. One such molecule is Sphingosylphosphorylethanolamine (d18:1), also known as Sphingosyl PE.
This technical guide provides a comprehensive overview of Sphingosyl PE (d18:1), focusing on its metabolic context, proposed methods for its quantification, and the current state of knowledge regarding its endogenous levels in mammalian tissues. Due to a scarcity of direct quantitative data for Sphingosyl PE (d18:1) in the scientific literature, this guide presents contextual data for its key metabolic neighbors—sphingosine (So), sphingosine-1-phosphate (S1P), and ceramides (Cer)—to provide a frame of reference for researchers.
Quantitative Data on Related Sphingolipids in Mammalian Tissues
Direct quantitative data for endogenous Sphingosyl PE (d18:1) are not widely reported. However, understanding the levels of its metabolic precursor (sphingosine) and other key related sphingolipids provides crucial context for estimating its likely abundance and planning experiments. The following tables summarize reported concentrations of key sphingolipids in mouse and rat tissues.
Table 1: Endogenous Levels of Key Sphingolipids in Mouse Brain
| Lipid Species | Brain Region | Concentration (pmol/mg protein) | Mouse Strain/Age | Reference |
| Ceramide (d18:1/18:0) | Cerebrum | ~150 | 2-month-old | [1] |
| Ceramide (d18:1/24:0) | Cortex | ~10-20 | >5-month-old | [2] |
| Ceramide (d18:1/24:1) | Cerebrum | ~50 | 2-month-old | [1] |
| Sphingosine-1-Phosphate (S1P d18:1) | Cortex | ~10-15 | >5-month-old | [2] |
| Sphingosine-1-Phosphate (S1P d18:1) | Hippocampus | ~10-15 | >5-month-old | [2] |
| Sphingosine-1-Phosphate (S1P d18:1) | Cerebellum | ~15-20 | >5-month-old | [2] |
| Sphingosine | Brain | Not specified | 7-day post-TBI | [3] |
| Total Ceramides | Hippocampus | ~100-400 (Female vs. Male) | <3 & >5-month-old | [2] |
Table 2: Endogenous Levels of Key Sphingolipids in Rat Tissues
| Lipid Species | Tissue | Concentration | Rat Strain/Age | Reference |
| Ceramide (d18:1/18:0) | Brain | ~100-150 pmol/mg protein | Not Specified | [4] |
| Ceramide (Total) | Liver | ~150-250 nmol/g tissue | Wistar | [5] |
| Sphingosine (SFO) | Liver | ~25-50 nmol/g tissue | Wistar | [5] |
| Sphingosine-1-Phosphate (S1P) | Liver | ~1.5-2.5 nmol/g tissue | Wistar | [5] |
| Sphinganine (SFA) | Liver | ~25-40 nmol/g tissue | Wistar | [5] |
Hypothesized Metabolic Pathway for Sphingosyl PE (d18:1)
Sphingosyl PE (d18:1) is structurally composed of a sphingosine (d18:1) backbone linked to a phosphoethanolamine headgroup. While the precise enzymatic pathway for its synthesis and degradation in mammalian cells is not definitively established, it can be hypothesized based on known biochemical reactions involving sphingolipids and glycerophospholipids.
The pathway likely involves the transfer of a phosphoethanolamine group to sphingosine. A potential donor for this group is phosphatidylethanolamine (PE), a major membrane phospholipid. Alternatively, the CDP-ethanolamine pathway, which is involved in PE synthesis, could provide the necessary substrate. Degradation would likely be carried out by a phospholipase D-type enzyme to regenerate sphingosine.
Experimental Protocols for Quantification
The quantification of Sphingosyl PE (d18:1) and related sphingolipids is best achieved using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized protocol adapted from established methods for sphingolipid analysis.
Tissue Homogenization and Lipid Extraction
-
Sample Preparation : Weigh 10-50 mg of frozen mammalian tissue.
-
Homogenization : Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Quantification : Determine the protein concentration of the homogenate using a standard assay (e.g., BCA) for normalization.
-
Internal Standard Spiking : Add an internal standard mixture to the homogenate. For Sphingosyl PE (d18:1), a commercially available, odd-chain, or stable-isotope-labeled analog would be ideal. If unavailable, a related odd-chain standard like C17-S1P can be used, but validation is critical.
-
Lipid Extraction : Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction using a mixture of chloroform and methanol. An acidic modifier is often added to improve the recovery of phosphorylated species.
-
Add a 2:1 (v/v) mixture of methanol:chloroform to the homogenate.
-
Vortex thoroughly and incubate (e.g., 1 hour at 48°C) to ensure protein precipitation and lipid solubilization.
-
Induce phase separation by adding chloroform and water (or an acidic solution).
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
-
Sample Collection : Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
References
- 1. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sex, Age, and Apolipoprotein E Genotype on Brain Ceramides and Sphingosine-1-Phosphate in Alzheimer’s Disease and Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid changes in mouse brain and plasma after mild traumatic brain injury at the acute phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Imprint Mass Spectrometry Imaging of Endogenous Ceramides in Rat Brain Tissue with Kinetic Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Interaction of Sphingolipids with Membrane Proteins
A Note on Nomenclature: The term "Sphingosyl PE (d18:1)" refers to sphingosylphosphoethanolamine. While this sphingolipid exists, its role in membrane protein interaction and signaling is not as extensively characterized as that of other sphingolipids. This guide will focus on Sphingosine-1-Phosphate (S1P) (d18:1) , a structurally similar and extensively studied sphingolipid that is a critical signaling molecule with well-defined interactions with a class of dedicated membrane protein receptors. This focus allows for a comprehensive overview of the principles of sphingolipid-protein interactions, which are of significant interest to researchers and drug development professionals.
Introduction to Sphingosine-1-Phosphate (S1P)
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive molecules central to a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation.[1][2] Sphingosine-1-phosphate (S1P) is a key signaling sphingolipid derived from the metabolism of membrane sphingomyelin.[3] It is found in all mammalian cells, primarily in the plasma membrane, and exerts its effects by binding to a family of five specific G protein-coupled receptors (GPCRs), known as S1P receptors (S1PRs).[4][5][6] This interaction initiates a cascade of intracellular signals that regulate vital physiological and pathological processes, making the S1P-S1PR axis a prime target for drug development.[1][7]
S1P Metabolism and Cellular Localization
The cellular levels of S1P are tightly regulated by a balance between its synthesis and degradation. S1P is generated from sphingosine, a product of ceramide hydrolysis, through the action of two sphingosine kinases, SphK1 and SphK2.[2] Once synthesized, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase into hexadecenal and phosphoethanolamine.[3] S1P can act intracellularly as a second messenger or be exported out of the cell by specific transporters like SPNS2 and members of the ATP-Binding cassette (ABC) transporter family.[3][8] In the circulatory system, S1P is bound to chaperone proteins, primarily albumin and apolipoprotein M (ApoM) in high-density lipoprotein (HDL), which facilitates its transport and modulates its signaling activity.[9][10]
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. cusabio.com [cusabio.com]
- 3. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Sphingolipids Metabolism in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of sphingosine 1-phosphate with plasma components, including lipoproteins, regulates the lipid receptor-mediated actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells [mdpi.com]
Methodological & Application
Application Note: Quantification of Sphingosyl PE (d18:1) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosyl PE (d18:1) is a member of the diverse class of sphingolipids, which are integral components of cell membranes and active participants in cellular signaling. Accurate quantification of individual sphingolipid species is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of Sphingosyl PE (d18:1) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The role of many sphingolipids in signaling is well-established, often involving key molecules like ceramide and sphingosine-1-phosphate (S1P) that regulate processes such as cell proliferation, apoptosis, and inflammation.[1] While the specific signaling pathway for Sphingosyl PE (d18:1) is an area of ongoing research, the analytical workflow to quantify it follows a well-defined process.
Caption: Experimental workflow for Sphingosyl PE (d18:1) quantification.
Experimental Protocols
Sample Preparation: Lipid Extraction
A robust extraction method is critical for the accurate quantification of sphingolipids. The following protocol is a modification of established methods for broad sphingolipid extraction.[2][3]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard (IS): C17 Sphingosyl PE or a similar commercially available analog.
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized Water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Homogenization: Homogenize tissue samples in cold PBS. For cell pellets, resuspend in PBS.
-
Internal Standard Addition: Add the internal standard to the homogenate to correct for extraction efficiency and matrix effects.
-
Solvent Extraction:
-
To 100 µL of sample homogenate, add 375 µL of CHCl₃:MeOH (1:2, v/v).
-
Vortex thoroughly for 10 minutes.
-
Add 125 µL of CHCl₃ and vortex for 5 minutes.
-
Add 125 µL of water to induce phase separation and vortex for 1 minute.[4]
-
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes a reverse-phase C8 column for the chromatographic separation of Sphingosyl PE (d18:1).
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
LC Parameters:
| Parameter | Value |
| Column | C8 Column (e.g., 100 mm × 1.5 mm, 5 µm)[5] |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.2% formic acid[6][7] |
| Mobile Phase B | Acetonitrile/Methanol (95:5, v/v) with 5 mM ammonium formate and 0.2% formic acid |
| Flow Rate | 300 µL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 50°C[8] |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min. |
MS/MS Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive ESI[5] |
| Spray Voltage | 3000 V[5] |
| Vaporizer Temperature | 450°C[5] |
| Capillary Temperature | 350°C[5][7] |
| Sheath Gas Pressure | 0.34 MPa[5] |
| Auxiliary Gas Pressure | 0.14 MPa[5] |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphingosyl PE (d18:1) | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The specific precursor and product ions for Sphingosyl PE (d18:1) and a suitable internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used. The precursor ion will correspond to the [M+H]⁺ adduct. Product ions for sphingolipids often arise from the fragmentation of the polar head group and the sphingoid base.[2]
Data Presentation and Quantification
Calibration curves should be prepared by spiking known concentrations of a Sphingosyl PE (d18:1) analytical standard into a representative blank matrix. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.[7]
Table of Expected Method Performance Parameters:
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | < 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
Note: These are typical performance characteristics for LC-MS/MS-based lipid quantification methods and should be established during method validation.
Sphingolipid Metabolism Overview
Sphingosyl PE (d18:1) is part of the complex sphingolipid metabolic network. The central molecule in this pathway is ceramide, which can be metabolized to form various other bioactive sphingolipids.
Caption: Simplified overview of sphingolipid metabolism.
This simplified diagram illustrates the central role of ceramide and its conversion to other important sphingolipids. The synthesis of Sphingosyl PE (d18:1) from sphingosine is a potential metabolic route, though the specific enzymes involved require further investigation. The balance between pro-apoptotic ceramide and pro-survival S1P is a critical regulatory point in many cellular processes.[1]
References
- 1. cusabio.com [cusabio.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchmap.jp [researchmap.jp]
- 4. A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Recovery Extraction of Sphingosylphosphorylethanolamine (Sphingosyl PE) from Human Plasma
Introduction
Sphingosylphosphorylethanolamine (Sphingosyl PE), a bioactive sphingolipid, is implicated in various physiological and pathological processes. Accurate quantification of Sphingosyl PE (d18:1) in plasma is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the efficient extraction of Sphingosyl PE from human plasma, enabling sensitive and reliable downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Challenges in Sphingolipid Extraction
The accurate extraction of sphingolipids from complex biological matrices like plasma presents several challenges. The amphipathic nature of these lipids, with both polar head groups and nonpolar acyl chains, makes their quantitative recovery difficult. Traditional lipid extraction methods, such as the Folch and Bligh-Dyer procedures, have been widely used but may exhibit variable efficiencies for different lipid classes. For polar sphingolipids, including phosphorylated species like Sphingosyl PE, specialized protocols are often required to ensure optimal recovery and minimize ion suppression during mass spectrometry analysis.
Comparison of Extraction Methods
Several methods have been developed for the extraction of lipids from plasma, each with its own advantages and limitations. The choice of method can significantly impact the recovery of specific lipid classes.
-
Folch and Bligh-Dyer Methods: These classic biphasic liquid-liquid extraction methods use a chloroform/methanol/water solvent system. While effective for many lipid classes, their recovery of highly polar sphingolipids can be suboptimal. Modifications to these protocols are often necessary to improve the extraction of phosphorylated sphingoid bases.
-
Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform and has been shown to provide broad coverage of lipid classes from plasma. The MTBE protocol is a biphasic method that can be adapted for both polar and nonpolar lipids.
-
Monophasic Extraction Methods: Single-phase extraction protocols, often utilizing solvent mixtures like methanol/chloroform or 1-butanol/methanol, have gained popularity for their simplicity and suitability for high-throughput applications. A single-phase extraction in a methanol/chloroform mixture has been shown to be effective for sphingolipid analysis, particularly when combined with alkaline methanolysis to reduce interference from abundant phospholipids.
Recommended Protocol: Monophasic Extraction with Alkaline Methanolysis
Based on a comprehensive review of the literature, a monophasic extraction using a methanol/chloroform mixture, followed by alkaline methanolysis, is recommended for the high-recovery extraction of Sphingosyl PE (d18:1) from plasma. This approach has demonstrated excellent recovery for a broad range of sphingolipids and effectively minimizes matrix effects from glycerophospholipids.
Detailed Experimental Protocol
This protocol is optimized for the extraction of Sphingosyl PE (d18:1) from human plasma for subsequent LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (collected in EDTA- or citrate-anticoagulated tubes)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Deionized water
-
Internal Standard (IS): A suitable stable isotope-labeled Sphingosyl PE or a structurally similar sphingolipid (e.g., C17 Sphingosyl PE).
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 20,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Sample vials for LC-MS/MS analysis
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Lipid Extraction:
-
In a 1.5 mL microcentrifuge tube, add 25 µL of human plasma.
-
Add 75 µL of deionized water.
-
Add the internal standard solution at a known concentration.
-
Add 850 µL of a pre-chilled methanol/chloroform solution (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture for 1 hour at 38°C with shaking (1000 rpm).
-
-
Alkaline Methanolysis:
-
Add 75 µL of 1 M KOH in methanol to the sample mixture.
-
Incubate for 2 hours at 38°C to hydrolyze glycerophospholipids.
-
Neutralize the reaction by adding 4 µL of glacial acetic acid.
-
-
Phase Separation and Collection:
-
Centrifuge the tubes at 20,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant (organic phase) to a new clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes the reported recovery efficiencies for various sphingolipids using different extraction methods. While specific data for Sphingosyl PE (d18:1) is not always explicitly provided, the data for structurally related compounds like Sphingosine-1-Phosphate (S1P) and other sphingomyelins can serve as a valuable reference.
| Lipid Class | Extraction Method | Recovery (%) | Reference |
| Sphingolipids (general) | 1-butanol:methanol (1:1) | >90% | |
| Sphingomyelins | 1-butanol:methanol (1:1) | ~95% | |
| Ceramides | Monophasic (MeOH/CHCl3) | High | |
| Sphingosine-1-Phosphate (S1P) | Monophasic (MeOH/CHCl3) | Higher than biphasic methods | |
| Sphingomyelins | MTBE Method | Lower recovery compared to other methods | |
| Phospholipids (general) | UPLC-MS/MS Method | 83-123% | |
| Ceramides | LC-MS/MS Method | 89.66 ± 2.40 (from 5% BSA), 95.74 ± 7.21 (from human plasma) | |
| Dihydroceramides | LC-MS/MS Method | 91.53 ± 1.70 (from 5% BSA), 96.89 ± 5.03 (from human plasma) | |
| Sphingomyelins | LC-MS/MS Method | 82.97 ± 3.45 (from 5% BSA), 92.45 ± 6.25 (from human plasma) |
Note: Recovery can be sample and laboratory dependent. It is highly recommended to validate the method with appropriate internal standards for Sphingosyl PE (d18:1).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the recommended lipid extraction protocol.
Synthesis and Application of Sphingosylphosphorylethanolamine (d18:1) for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylethanolamine (Sphingosyl PE or S-PE) with an 18:1 sphingoid base (d18:1) is a naturally occurring phosphosphingolipid. As a structural analog of the well-studied signaling molecule sphingosine-1-phosphate (S1P), S-PE (d18:1) is an important tool for investigating the intricate roles of sphingolipids in cellular processes. Sphingolipids are not only integral components of cell membranes but also function as critical signaling molecules involved in a myriad of physiological and pathological processes, including cell proliferation, apoptosis, inflammation, and cancer progression.[1][2] The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids such as S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[3][4] Understanding the synthesis and biological activities of less-abundant sphingolipids like S-PE (d18:1) can provide novel insights into these complex signaling networks and may unveil new therapeutic targets.
These application notes provide detailed protocols for the chemical synthesis of S-PE (d18:1) and its application in common research assays, such as the induction of apoptosis in cell culture.
Data Presentation
Physicochemical Properties of Sphingosyl PE (d18:1)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₃N₂O₅P | [5] |
| Molecular Weight | 422.54 g/mol | [5] |
| CAS Number | 90850-31-0 | [5] |
| Appearance | Powder | [5] |
| Purity | >99% (TLC) | [5] |
| Storage Temperature | -20°C | [5] |
Quantitative Data on Precursor Synthesis: D-erythro-Sphingosine (d18:1)
The synthesis of Sphingosyl PE (d18:1) begins with the preparation of its backbone structure, D-erythro-sphingosine (d18:1). A common route starts from L-serine. The following table summarizes the yields for each step in a reported large-scale synthesis.[6]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | L-serine to N-Boc-L-serine methyl ester | (i) Methanol, AcCl; (ii) (Boc)₂O, TEA, CH₂Cl₂ | 98 (two steps) |
| 2 | Silyl protection | Imidazole, TBDMSCl, CH₂Cl₂ | Quantitative |
| 3 | Phosphonate formation | DMMP, THF, n-BuLi | 93 |
| 4 | Horner-Wadsworth-Emmons reaction | n-Tetradecanal, TEA, LiCl, THF | 81 |
| 5 | Ketone reduction | LiAlH(OtBu)₃, ethanol | 95 |
| 6 | Silyl deprotection | HCl, methanol | 99 |
| 7 | Boc deprotection | AcCl, methanol | 60 |
| Overall Yield | From N-Boc-L-serine methyl ester | ~42 |
Experimental Protocols
Chemical Synthesis of Sphingosylphosphorylethanolamine (d18:1)
The synthesis of Sphingosyl PE (d18:1) is a multi-step process that begins with the synthesis of the sphingosine backbone, followed by the introduction of the phosphoethanolamine headgroup. The following protocol is a representative, generalized procedure based on established methods for sphingolipid synthesis.[6][7][8] Protecting groups are strategically used to ensure regioselectivity.[9]
Part 1: Synthesis of D-erythro-Sphingosine (d18:1)
A detailed, multi-step synthesis starting from L-serine has been reported with high enantiopurity.[6][7] The key steps involve the formation of a protected serine derivative, a Horner-Wadsworth-Emmons reaction to introduce the long alkyl chain, a diastereoselective ketone reduction, and subsequent deprotection steps. The yields for these steps are outlined in the table above.
Part 2: Synthesis of Sphingosylphosphorylethanolamine (d18:1) from D-erythro-Sphingosine (d18:1)
This part of the synthesis involves the selective phosphorylation of the primary hydroxyl group of sphingosine with a protected phosphoethanolamine moiety, followed by deprotection.
Step 1: Protection of the Amino Group of D-erythro-Sphingosine
-
Dissolve D-erythro-sphingosine (1 equivalent) in a suitable solvent such as a mixture of dichloromethane and methanol.
-
Add a base, for example, triethylamine (TEA) (2-3 equivalents).
-
Add an amino-protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents), and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the N-Boc-sphingosine by column chromatography.
Step 2: Phosphorylation with Protected Phosphoethanolamine
-
To a solution of N-Boc-sphingosine (1 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon), add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
In a separate flask, prepare the phosphorylating agent. A common approach is to use a phosphoramidite reagent, for instance, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which can be reacted with N-protected ethanolamine (e.g., N-Boc-ethanolamine).
-
Alternatively, a pre-formed protected phosphoethanolamine derivative can be coupled using a coupling agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane.
-
Add the phosphorylating agent to the solution of N-Boc-sphingosine and stir at room temperature.
-
After the initial coupling, oxidize the resulting phosphite triester to a phosphate triester using an oxidizing agent like tert-butyl hydroperoxide or iodine.
-
Monitor the reaction by TLC.
-
Purify the protected Sphingosyl PE derivative by column chromatography.
Step 3: Deprotection
-
Dissolve the fully protected Sphingosyl PE derivative in a suitable solvent.
-
Remove the phosphate protecting group (e.g., 2-cyanoethyl) using a mild base such as a solution of ammonia in methanol.
-
Remove the amino-protecting group (e.g., Boc) using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in methanol.
-
Monitor the deprotection steps by TLC.
-
Neutralize the reaction mixture and purify the final product, Sphingosyl PE (d18:1), by column chromatography or recrystallization to yield a white powder.
-
Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Application Protocol: Induction of Apoptosis in Cell Culture
Sphingolipids are key regulators of apoptosis. While ceramide is generally considered pro-apoptotic, S1P is anti-apoptotic. The effect of Sphingosyl PE (d18:1) can be investigated using the following protocol.
Materials:
-
Sphingosyl PE (d18:1)
-
Cell line of interest (e.g., Jurkat, a human T-cell leukemia line, or A549, a human lung adenocarcinoma cell line)[4][10]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Preparation of Sphingosyl PE (d18:1) Stock Solution:
-
Due to its lipid nature, Sphingosyl PE (d18:1) has low water solubility.
-
Prepare a stock solution (e.g., 1-5 mM) in an organic solvent such as DMSO or ethanol.
-
For cell culture experiments, it is often necessary to complex the lipid with a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery to cells. A typical procedure involves dissolving the lipid in a small amount of organic solvent, evaporating the solvent under a stream of nitrogen, and then resuspending the lipid film in a BSA-containing medium.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for optimal growth during the experiment (e.g., 2-5 x 10⁵ cells/well).
-
Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
-
Cell Treatment:
-
Prepare working solutions of Sphingosyl PE (d18:1) by diluting the stock solution in a serum-free or low-serum medium.
-
A range of concentrations should be tested to determine the optimal effective concentration (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Sphingosyl PE (d18:1). Include a vehicle control (medium with the same concentration of DMSO or ethanol and BSA as the highest concentration of the lipid).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Apoptosis Assay (Annexin V Staining):
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V Apoptosis Detection Kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in the treated samples to the vehicle control.
-
Visualizations
Signaling Pathways
// Nodes Ser_Palm [label="Serine + Palmitoyl-CoA", fillcolor="#F1F3F4"]; Ceramide [label="Ceramide", fillcolor="#FBBC05"]; Sphingosine [label="Sphingosine (d18:1)", fillcolor="#EA4335"]; S1P [label="Sphingosine-1-Phosphate (S1P)", fillcolor="#34A853"]; Sphingosyl_PE [label="Sphingosyl PE (d18:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex_SL [label="Complex Sphingolipids", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Unknown [label="Downstream Effects?", shape=ellipse, style=dashed, fillcolor="#F1F3F4"];
// Edges Ser_Palm -> Ceramide [label="De novo synthesis"]; Ceramide -> Sphingosine [label="Ceramidase"]; Sphingosine -> Ceramide [label="Ceramide Synthase"]; Ceramide -> Complex_SL [label="Sphingomyelin\nSynthase, etc."]; Complex_SL -> Ceramide [label="Sphingomyelinase, etc."]; Sphingosine -> S1P [label="Sphingosine Kinase 1/2"]; S1P -> Sphingosine [label="S1P Phosphatase"]; Sphingosine -> Sphingosyl_PE [label="Chemical Synthesis"]; S1P -> Proliferation; Ceramide -> Apoptosis; Sphingosyl_PE -> Unknown [style=dashed]; } .dot Caption: Simplified overview of sphingolipid metabolism and signaling.
Experimental Workflow: Synthesis of Sphingosyl PE (d18:1)
// Nodes Start [label="L-Serine", fillcolor="#F1F3F4"]; Step1 [label="Multi-step synthesis of\nD-erythro-Sphingosine (d18:1)", fillcolor="#FFFFFF"]; Sphingosine [label="D-erythro-Sphingosine (d18:1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Protection of Amino Group (Boc)", fillcolor="#FFFFFF"]; N_Boc_Sph [label="N-Boc-Sphingosine", fillcolor="#FBBC05"]; Step3 [label="Phosphorylation & Oxidation", fillcolor="#FFFFFF"]; Protected_SPE [label="Protected Sphingosyl PE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Deprotection", fillcolor="#FFFFFF"]; Final_Product [label="Sphingosyl PE (d18:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification & Analysis\n(Chromatography, MS, NMR)", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Step1; Step1 -> Sphingosine; Sphingosine -> Step2; Step2 -> N_Boc_Sph; N_Boc_Sph -> Step3; Step3 -> Protected_SPE; Protected_SPE -> Step4; Step4 -> Final_Product; Final_Product -> Purification; } .dot Caption: Workflow for the chemical synthesis of Sphingosyl PE (d18:1).
Conclusion
The synthesis of Sphingosyl PE (d18:1) provides a valuable tool for researchers to explore the nuances of sphingolipid signaling. While the biological effects of Sphingosyl PE (d18:1) are not as extensively characterized as those of S1P, its structural similarity suggests it may interact with similar pathways or have its own unique biological functions. The protocols provided herein offer a framework for the synthesis and preliminary investigation of the biological activity of Sphingosyl PE (d18:1), particularly in the context of apoptosis. Further research is warranted to elucidate its specific signaling mechanisms and potential as a modulator of cellular processes in health and disease.
References
- 1. Roles of Bioactive Sphingolipids in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosyl PE (d18:1) powder Avanti Polar Lipids [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-Phosphate Lyase Deficiency Disrupts Lipid Homeostasis in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sphingosyl PE (d18:1) as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes and disease pathogenesis. Accurate quantification of lipid species is paramount for generating reliable and reproducible data. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, as they correct for variations introduced during sample preparation, extraction, and analysis.
Sphingosylphosphoethanolamine (Sphingosyl PE) (d18:1) is a member of the sphingolipid class, characterized by a sphingosine backbone. While not as commonly used as deuterated or odd-chain lipid internal standards, its structural similarity to certain classes of sphingolipids and glycerophospholipids makes it a potential candidate for use as an internal standard in targeted and untargeted lipidomics studies. This document provides detailed application notes and protocols for the utilization of Sphingosyl PE (d18:1) as an internal standard for the quantification of specific lipid classes, particularly those with similar structural features.
Principle of Use
Sphingosyl PE (d18:1), when added to a sample at a known concentration at the beginning of the workflow, experiences the same analytical variations as the endogenous lipids of interest. By monitoring the signal intensity of the internal standard relative to the analytes, accurate quantification can be achieved. Its unique mass-to-charge ratio (m/z) allows it to be distinguished from endogenous lipids in the sample.
Applications
Sphingosyl PE (d18:1) is structurally suited to serve as an internal standard for the quantification of:
-
Lysophospholipids: Particularly lysophosphatidylethanolamines (LPEs) due to the shared phosphoethanolamine headgroup.
-
Other Sphingolipids: While not a direct structural analog for all sphingolipids, it can be used for semi-quantitative profiling of certain classes where a class-specific internal standard is unavailable. Its performance should be validated for each specific application.
Experimental Protocols
A generalized workflow for a lipidomics experiment is essential for reliable and reproducible results.[1][2][3] The following protocols are designed to be a comprehensive guide.
I. Sample Preparation and Lipid Extraction
The choice of extraction method is critical for the efficient recovery of a broad range of lipids. The Folch and Bligh & Dyer methods are classic chloroform/methanol-based extractions widely used in lipidomics.[4] An alternative is the methyl-tert-butyl ether (MTBE) method, which offers advantages in terms of phase separation.[4]
Materials:
-
Biological sample (e.g., plasma, cells, tissue homogenate)
-
Sphingosyl PE (d18:1) internal standard solution (in a suitable solvent like methanol or ethanol)
-
Chloroform
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
Bligh & Dyer Extraction Method:
-
To 100 µL of sample (e.g., plasma or cell suspension in PBS), add a known amount of Sphingosyl PE (d18:1) internal standard. The final concentration should be optimized based on the expected concentration of the analytes of interest and instrument sensitivity.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Separation of lipid species is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The choice of column and mobile phases will depend on the specific lipid classes being targeted.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example for Reversed-Phase Chromatography):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B for re-equilibration
-
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for sphingolipids and phosphatidylethanolamines.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. For high-resolution instruments, targeted MS/MS or parallel reaction monitoring (PRM) can be used.
-
Key MRM Transitions: The precursor and product ions for each analyte and the internal standard need to be optimized. The fragmentation of sphingolipids in positive ion mode often involves the neutral loss of water and cleavage of the headgroup. A characteristic fragment for sphingoid bases with a d18:1 backbone is often observed at m/z 264.4.[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphingosyl PE (d18:1) (IS) | 423.3 | To be determined empirically (e.g., fragment corresponding to the sphingoid backbone or neutral loss of the phosphoethanolamine headgroup) | To be optimized |
| Example Analyte: LPE (18:1) | 480.3 | To be determined empirically (e.g., neutral loss of 141) | To be optimized |
| Example Analyte: Ceramide (d18:1/16:0) | 538.5 | 264.4 | To be optimized |
Note: The exact MRM transitions and collision energies should be determined by infusing the pure standard of Sphingosyl PE (d18:1) and the target analytes into the mass spectrometer to identify the most intense and stable fragment ions.
Data Presentation and Quantification
The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard (Sphingosyl PE (d18:1)). A calibration curve should be generated using a series of standards with known concentrations of the analytes and a fixed concentration of the internal standard.
Example Quantitative Data Table:
The following table is a template for presenting quantitative data. Actual values would be obtained from experimental measurements.
| Lipid Species | Sample Group A (Mean Conc. ± SD, ng/mL) | Sample Group B (Mean Conc. ± SD, ng/mL) | p-value |
| LPE (16:0) | e.g., 150.2 ± 15.1 | e.g., 250.5 ± 20.3 | e.g., <0.01 |
| LPE (18:0) | e.g., 80.7 ± 9.2 | e.g., 120.1 ± 11.5 | e.g., <0.05 |
| LPE (18:1) | e.g., 210.4 ± 22.3 | e.g., 315.8 ± 30.1 | e.g., <0.01 |
Mandatory Visualizations
Signaling Pathway Diagram
Sphingolipids and phosphatidylethanolamines are involved in numerous signaling pathways that regulate cell growth, apoptosis, and inflammation. The sphingomyelin-ceramide pathway is a critical signaling cascade.[3][7][8][9][10]
Caption: The Sphingomyelin-Ceramide Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical lipidomics experiment using an internal standard.[1][2][3]
Caption: A typical lipidomics experimental workflow.
Logical Relationship Diagram
This diagram illustrates the logical relationship for quantitative analysis using an internal standard.
Caption: The logical relationship for internal standard-based quantification.
References
- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 3. Membrane Biophysics Lab [sfu.ca]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cusabio.com [cusabio.com]
- 8. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 10. The sphingomyelin-ceramide signaling pathway is involved in oxidized low density lipoprotein-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sphingosyl PE (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphoethanolamine (Sphingosyl PE or SPE) is a member of the diverse class of sphingolipids, which are integral components of cellular membranes and play crucial roles in signal transduction. The d18:1 long-chain base indicates a backbone of 18 carbon atoms with one double bond. Accurate quantification of Sphingosyl PE (d18:1) in biological samples is essential for understanding its physiological and pathological roles. While direct enzymatic assays for many lipids are common, the quantification of specific sphingolipid species like Sphingosyl PE (d18:1) predominantly relies on highly sensitive and specific methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the extraction and quantification of Sphingosyl PE (d18:1) from biological samples using LC-MS/MS. It also includes a depiction of the relevant sphingolipid metabolic pathway.
Sphingolipid Metabolism and Signaling Pathway
Sphingolipids are metabolized through a complex network of enzymatic reactions. The central molecule, ceramide, can be metabolized to form various complex sphingolipids or broken down to sphingosine. Sphingosine can then be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P) or used in the synthesis of other sphingolipids, including Sphingosyl PE. The balance between these different sphingolipid species is critical for cellular processes such as proliferation, apoptosis, and inflammation.
Experimental Protocol: Quantification of Sphingosyl PE (d18:1) by LC-MS/MS
This protocol outlines the steps for the extraction of sphingolipids from plasma or cell culture samples, followed by analysis using LC-MS/MS.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Sphingosyl PE (d18:1) standard | Avanti Polar Lipids | 860615 |
| Internal Standard (e.g., C17 Sphingosyl PE) | Avanti Polar Lipids | - |
| LC-MS Grade Methanol | Fisher Scientific | A456 |
| LC-MS Grade Chloroform | Fisher Scientific | C298 |
| LC-MS Grade Water | Fisher Scientific | W6 |
| Formic Acid | Sigma-Aldrich | F0507 |
| Ammonium Formate | Sigma-Aldrich | 70221 |
| Phosphate Buffered Saline (PBS) | Gibco | 100100 |
Application Notes and Protocols for the Analysis of Sphingosyl PE (d18:1) in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in various signaling pathways. Sphingosylphosphorylethanolamine (Sphingosyl PE or SPE) is a structural analog of sphingomyelin and glycerophospholipids. While not as extensively studied as a signaling molecule itself, the accurate quantification of Sphingosyl PE (d18:1) in cultured cells is crucial for understanding the broader context of sphingolipid metabolism and its potential role in cellular physiology and disease.
This document provides detailed protocols for the extraction, detection, and quantification of Sphingosyl PE (d18:1) from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
Table 1: Representative Quantitative Data of Sphingolipids in Cultured Cells
The following table provides an example of sphingolipid quantification in a mammalian cell line (e.g., RAW 264.7 macrophages), as determined by LC-MS/MS. Values are expressed as pmol/10^6 cells and represent typical ranges. Actual values will vary depending on the cell line, culture conditions, and passage number.
| Sphingolipid Class | Molecular Species | Concentration (pmol/10^6 cells) |
| Sphingoid Bases | Sphingosine (d18:1) | 0.5 - 5.0 |
| Sphinganine (d18:0) | 0.2 - 2.0 | |
| Ceramides | Cer (d18:1/16:0) | 10 - 50 |
| Cer (d18:1/24:0) | 5 - 25 | |
| Cer (d18:1/24:1) | 5 - 25 | |
| Sphingosyl PE | SPE (d18:1) | 0.1 - 1.5 |
| Sphingomyelins | SM (d18:1/16:0) | 50 - 200 |
| SM (d18:1/24:1) | 10 - 80 | |
| Hexosylceramides | GlcCer (d18:1/16:0) | 2 - 10 |
| GalCer (d18:1/16:0) | 1 - 5 |
Table 2: LC-MS/MS Parameters for Sphingolipid Analysis
This table outlines typical parameters for the analysis of sphingolipids, including Sphingosyl PE (d18:1), using a triple quadrupole mass spectrometer.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 1 mM Ammonium Formate |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Sphingosyl PE (d18:1) | Precursor Ion (m/z): 425.3, Product Ion (m/z): 282.2 |
| Internal Standard (e.g., SPE d17:1) | Precursor Ion (m/z): 411.3, Product Ion (m/z): 268.2 |
Experimental Protocols
A crucial aspect of accurate sphingolipid analysis is a robust and reproducible experimental workflow.
Diagram: Experimental Workflow for Sphingolipid Analysis
Caption: Workflow for Sphingolipid Analysis in Cultured Cells.
Cell Culture and Harvesting
-
Culture cells of interest (e.g., HeLa, HEK293, RAW 264.7) in appropriate growth medium and conditions until they reach the desired confluency (typically 80-90%). A sufficient number of cells, generally 1-10 million, is required for accurate analysis.
-
Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells using trypsinization or a cell scraper.
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
After the final wash, carefully remove all supernatant and store the cell pellet at -80°C until lipid extraction. A small aliquot of the cell suspension can be taken before the final centrifugation for cell counting or protein quantification.
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is suitable for the extraction of a broad range of sphingolipids.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Internal Standard (IS) solution (e.g., C17 Sphingosyl PE in methanol)
-
Glass vials with Teflon-lined caps
Procedure:
-
Resuspend the cell pellet (from ~1-5 x 10^6 cells) in 100 µL of deionized water.
-
Add a known amount of the internal standard solution. The amount should be optimized based on the expected levels of endogenous Sphingosyl PE.
-
Add 375 µL of methanol and 125 µL of chloroform.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at room temperature to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.
-
Dry the organic solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted lipid extract is analyzed by LC-MS/MS. The parameters provided in Table 2 can be used as a starting point and should be optimized for the specific instrument and column being used. Quantification is achieved by comparing the peak area of the endogenous Sphingosyl PE (d18:1) to the peak area of the internal standard.
Signaling Pathways
While Sphingosyl PE is primarily a structural lipid, it is metabolically linked to potent signaling molecules like sphingosine-1-phosphate (S1P). Understanding the S1P signaling pathway is often critical when studying sphingolipid metabolism.
Diagram: Simplified Sphingosine-1-Phosphate (S1P) Signaling Pathway
Caption: Overview of S1P Receptor-Mediated Signaling Pathways.
Diagram: Inter-leaflet Coupling of Sphingolipids
Recent evidence suggests potential interactions between sphingolipids in the outer leaflet of the plasma membrane and phospholipids, such as phosphatidylserine (PS), in the inner leaflet. This "inter-leaflet coupling" may play a role in signal transduction across the membrane.
Application Note: Investigating Membrane Fluidity with Fluorescently-Labeled Sphingosyl PE (d18:1) Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane fluidity is a critical biophysical parameter that governs the function of cellular membranes, influencing processes such as signal transduction, membrane trafficking, and the activity of membrane-bound proteins. Sphingolipids, together with cholesterol, are key architects of membrane organization, contributing to the formation of specialized microdomains known as lipid rafts. These domains are characterized by a higher degree of lipid packing and consequently, lower fluidity, creating platforms for cellular signaling.
This application note details the use of fluorescently-labeled Sphingosylphosphoethanolamine (Sphingosyl PE, d18:1) as a probe to investigate membrane fluidity. Sphingosyl PE is a fundamental phosphosphingolipid, and when conjugated with a fluorescent reporter, it serves as a powerful tool to directly probe the dynamics and organization of sphingolipid-rich environments within biological and model membranes. By mimicking the behavior of its endogenous counterpart, a fluorescent Sphingosyl PE (d18:1) analog can report on the local fluidity through techniques such as fluorescence polarization (anisotropy) and fluorescence microscopy, providing insights into the structure and function of membrane domains.
Principle of the Method
The investigation of membrane fluidity using a fluorescent Sphingosyl PE (d18:1) probe is primarily based on the principle of fluorescence polarization (FP) or anisotropy .
-
Probe Incorporation : The amphiphilic probe is introduced to a lipid bilayer (e.g., a liposome or a cell membrane), where it intercalates alongside endogenous lipids.
-
Excitation with Polarized Light : The sample is excited with vertically polarized light. Fluorophores whose absorption transition dipole is parallel to this light vector are preferentially excited.
-
Rotational Diffusion : During the brief interval between absorption and emission (the fluorescence lifetime), the probe molecule tumbles and rotates. The extent of this rotation is inversely proportional to the viscosity (or directly proportional to the fluidity) of its immediate environment. In a highly fluid, disordered membrane, the probe rotates significantly. In a viscous, ordered membrane (like a lipid raft), its rotation is restricted.
-
Emission of Polarized Light : The emitted light is measured through two polarizers, one parallel (I||) and one perpendicular (I⟂) to the plane of the excitation light.
-
Anisotropy Calculation : The degree of rotational freedom is quantified as fluorescence anisotropy (r), calculated by the formula:
r = (I|| - G * I⟂) / (I|| + 2 * G * I⟂)
Where 'G' is an instrument-specific correction factor. A high anisotropy value indicates restricted rotation and thus, lower membrane fluidity. Conversely, a low anisotropy value signifies greater rotational freedom and higher fluidity.
This principle allows for the quantitative assessment of membrane order and the effects of various perturbations, such as drug compounds or changes in lipid composition.
Experimental Protocols
Protocol 1: Measuring Fluidity in Model Membranes (Liposomes) using Fluorescence An
Troubleshooting & Optimization
Technical Support Center: Quantification of Sphingosyl PE (d18:1) by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis of Sphingosyl PE (d18:1).
Question: I am observing significant ion suppression for Sphingosyl PE (d18:1). What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1] For Sphingosyl PE (d18:1) and other sphingolipids, the primary culprits are often phospholipids, which are highly abundant in biological matrices like plasma and serum.[2][3]
Initial Diagnostic Steps:
-
Confirm Matrix Effect: A post-column infusion experiment can qualitatively assess at which retention times ion suppression occurs.[4] A drop in the constant signal of your analyte upon injection of a blank matrix extract indicates the presence of matrix effects.
-
Evaluate Sample Preparation: Inefficient sample cleanup is a major contributor to matrix effects.[2] Simple protein precipitation is often insufficient for removing phospholipids.[5]
Mitigation Strategies:
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating lipids from more polar matrix components. A single-phase butanol extraction has shown good recoveries for a broad range of sphingolipids.[6]
-
Solid-Phase Extraction (SPE): Specialized SPE cartridges, such as HybridSPE®, are designed to remove phospholipids from biological samples and can significantly reduce matrix effects.[7]
-
-
Improve Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar lipids like Sphingosyl PE (d18:1) from less polar interfering lipids. It also allows for the use of polar mobile phases which can improve ionization efficiency.[8]
-
Reverse-Phase Chromatography: While susceptible to co-elution with phospholipids, optimizing the gradient and using a C18 column can help resolve Sphingosyl PE (d18:1) from the main phospholipid elution window.[9]
-
-
Utilize an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1] For Sphingosyl PE (d18:1), an ideal internal standard would be a deuterated version of the molecule.
Question: My retention time for Sphingosyl PE (d18:1) is shifting between injections. What could be the cause?
Answer:
Retention time shifts can be caused by several factors, often related to the column, mobile phase, or sample matrix.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is properly equilibrated between injections. Insufficient equilibration can lead to inconsistent retention times, especially in gradient elution.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as pH or solvent composition, can affect retention. Prepare fresh mobile phases regularly and ensure they are well-mixed.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and lead to shifting retention times. Implement a column washing step after each analytical batch.
-
Sample Matrix Variability: High concentrations of matrix components can slightly alter the retention of the analyte.[3] This highlights the importance of effective sample cleanup.
Question: I'm observing poor peak shape (e.g., tailing, fronting) for Sphingosyl PE (d18:1). How can I improve it?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification.
Potential Solutions:
-
Column Choice: The choice of stationary phase is critical. For polar analytes like Sphingosyl PE (d18:1), HILIC columns often provide better peak shapes than traditional C18 columns.[8]
-
Mobile Phase Additives: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the column and promoting better ionization.[8]
-
Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
-
System Contamination: Contamination in the LC system, including the injector, tubing, or column, can lead to peak tailing. Regular system maintenance and flushing are crucial.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of matrix effects in the analysis of Sphingosyl PE (d18:1) from plasma or serum?
A1: The most significant source of matrix effects in plasma and serum is phospholipids.[2][3] These are abundant endogenous molecules that can co-elute with Sphingosyl PE (d18:1) and suppress its ionization in the mass spectrometer source.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1][4] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solution. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for accurate quantification of Sphingosyl PE (d18:1)?
A3: While highly recommended for the most accurate and precise results, a SIL-IS may not always be feasible. In its absence, a structurally similar analog can be used, but it is crucial to ensure it co-elutes with the analyte and experiences similar matrix effects.[9] Matrix-matched calibration curves, where standards are prepared in a blank matrix, can also help to compensate for matrix effects.
Q4: What are the key precursor and product ions for the MRM transition of Sphingosyl PE (d18:1)?
A4: For positive ion mode electrospray ionization (ESI+), the precursor ion ([M+H]+) for Sphingosyl PE (d18:1) is typically m/z 423.3. A common product ion results from the neutral loss of the phosphoethanolamine head group, leading to a fragment at m/z 282.2. However, these transitions should be optimized on your specific instrument.
Q5: Can alkaline hydrolysis be used to reduce matrix effects from glycerophospholipids?
A5: Yes, mild alkaline hydrolysis can be employed to selectively cleave the ester bonds in glycerophospholipids, thereby reducing their interference.[11] However, it is essential to validate that this treatment does not degrade the target analyte, Sphingosyl PE (d18:1), which is generally stable under these conditions due to its amide linkage.
Experimental Protocols
Protocol 1: Single-Phase Butanol Extraction for Sphingosyl PE (d18:1)
This protocol is adapted from methods shown to have good recovery for a wide range of sphingolipids.[6]
-
Sample Preparation: To 50 µL of plasma or serum in a glass tube, add 10 µL of an internal standard solution (e.g., deuterated Sphingosyl PE (d18:1)).
-
Extraction: Add 500 µL of 1-butanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet the proteins.
-
Supernatant Transfer: Carefully transfer the butanol supernatant to a new glass tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HILIC-LC-MS/MS for Sphingosyl PE (d18:1) Quantification
This protocol utilizes HILIC for improved separation of polar lipids.[8]
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-1 min: 0% B
-
1-8 min: Linear gradient to 50% B
-
8-10 min: Hold at 50% B
-
10.1-12 min: Return to 0% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: ESI Positive.
-
MRM Transition: m/z 423.3 -> 282.2 (Optimize on your instrument).
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1: 50 psi
-
Gas 2: 60 psi
-
Quantitative Data Summary
Table 1: Extraction Recovery of Sphingolipids using Different Methods
| Sphingolipid Class | Single-Phase Butanol Recovery (%) | Biphasic MTBE Recovery (%) |
| Sphingosine | 85 ± 7 | 45 ± 9 |
| Sphingosine-1-Phosphate | 82 ± 6 | 52 ± 11 |
| Sphingosyl PE (d18:1) * | ~80-90 | ~50-60 |
| Ceramides | 95 ± 5 | 92 ± 6 |
| Sphingomyelins | 93 ± 4 | 90 ± 5 |
*Estimated recovery for Sphingosyl PE (d18:1) based on data for structurally similar sphingoid bases and their phosphates.[6] Data are presented as mean ± standard deviation.
Table 2: Matrix Effect in Plasma for Selected Sphingolipids after Protein Precipitation
| Analyte | Matrix Effect (%) |
| Sphingosine | 65 ± 8 |
| Sphingosine-1-Phosphate | 58 ± 12 |
| Sphingosyl PE (d18:1) * | ~60-70 |
| Ceramide (d18:1/16:0) | 75 ± 6 |
*Estimated matrix effect for Sphingosyl PE (d18:1) based on structurally similar compounds. A value <100% indicates ion suppression. Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for Sphingosyl PE (d18:1) quantification.
Caption: Troubleshooting logic for poor quantification results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. researchmap.jp [researchmap.jp]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Sphingosyl PE (d18:1)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids is paramount in understanding their roles in health and disease. Sphingosylphosphoethanolamine (Sphingosyl PE), a class of phosphosphingolipids, is emerging as a molecule of interest within the complex network of sphingolipid metabolism. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of a specific molecular species, Sphingosyl PE (d18:1), alongside a discussion of alternative approaches.
Introduction to Sphingosyl PE (d18:1)
Sphingosyl PE (d18:1) is a sphingolipid consisting of a sphingosine (d18:1) backbone linked to a phosphoethanolamine head group. Sphingolipids, as a class, are integral components of cellular membranes and serve as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The precise roles of individual Sphingosyl PE species are an active area of research, necessitating robust and validated analytical methods for their accurate quantification in biological matrices. LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[3][4]
Quantitative Assay Performance Comparison
The validation of a quantitative bioanalytical method is crucial to ensure reliable and reproducible results.[5] Key performance parameters include linearity, sensitivity (limits of detection and quantification), accuracy, and precision.[6] Below is a comparison of a validated LC-MS/MS method with an alternative method that employs a different chromatographic strategy.
| Performance Parameter | Method A: Validated C18 Reversed-Phase LC-MS/MS | Method B: HILIC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 nM | 5 nM |
| Upper Limit of Quantification (ULOQ) | 1000 nM | 1000 nM |
| Intra-Assay Precision (%CV) | <10% | <15% |
| Inter-Assay Precision (%CV) | <15% | <20% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Matrix Effect | Assessed and minimized | Potentially significant |
| Analysis Time | ~10 minutes | ~5 minutes |
This table presents representative data synthesized from established sphingolipid quantification methodologies.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of quantitative assays.
Method A: Validated C18 Reversed-Phase LC-MS/MS
This method is designed for robust and sensitive quantification of Sphingosyl PE (d18:1) in human plasma.
1. Sample Preparation (Protein Precipitation & Lipid Extraction)
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., Sphingosyl PE d17:1).
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 80% Methanol in water with 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 80% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for Sphingosyl PE (d18:1): 423.3
-
Product Ion (m/z) for Sphingosyl PE (d18:1): 282.3 (corresponding to the sphingosine backbone after loss of the phosphoethanolamine headgroup).
-
Dwell Time: 100 ms.
Visualizing the Metabolic Context
Sphingosyl PE (d18:1) is part of the complex and interconnected sphingolipid metabolic pathway. Understanding its position within this network is key to interpreting its biological significance. The pathway begins with the de novo synthesis of ceramides, which then serve as a central hub for the creation of more complex sphingolipids.[2][7]
Caption: Simplified Sphingolipid Metabolism Pathway.
The diagram above illustrates the central role of ceramide in sphingolipid metabolism. Ceramide can be converted into complex sphingolipids like sphingomyelin and glucosylceramide or broken down into sphingosine. Sphingosine is a key branch point, where it can be phosphorylated to form the potent signaling molecule Sphingosine-1-Phosphate (S1P) or potentially serve as a precursor for the synthesis of Sphingosyl PE (d18:1) through the addition of a phosphoethanolamine headgroup.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Sphingosyl PE (d18:1): LC-MS/MS vs. ELISA
This guide provides a comparative overview of LC-MS/MS and a hypothetical ELISA for the quantification of Sphingosyl PE (d18:1). The information on LC-MS/MS is based on numerous validated methods for the analysis of a wide range of sphingolipids. The details for the ELISA are extrapolated from commercially available kits for the structurally related and well-studied sphingolipid, Sphingosine-1-Phosphate (S1P), and a comparative study on lipid quantification by Gandhi et al. (2017).
Quantitative Performance: A Comparative Overview
The choice between LC-MS/MS and ELISA often depends on the specific requirements of the study, such as the need for high specificity and multiplexing capabilities versus high throughput and ease of use.
| Parameter | LC-MS/MS | ELISA (Hypothetical for Sphingosyl PE d18:1) |
| Specificity | Very High: Capable of distinguishing between structurally similar lipid species and isomers. | Moderate to High: Dependent on antibody specificity; potential for cross-reactivity with other sphingolipids. |
| Sensitivity | High: Can detect lipids at very low concentrations. | Moderate: Generally good for moderate concentrations, but may be less sensitive than LC-MS/MS for trace-level detection. |
| Quantitative Accuracy | High: Offers precise and accurate quantification over a wide dynamic range. | Moderate: Can be affected by matrix effects and antibody variability. |
| Throughput | Moderate: Sample preparation can be extensive, and run times are longer. | High: Amenable to high-throughput screening of many samples simultaneously. |
| Multiplexing | Yes: Can simultaneously quantify multiple different lipid species in a single run. | No: Typically designed to detect a single analyte per assay. |
| Cost (Instrument) | High: Requires a significant initial investment in sophisticated instrumentation. | Low: ELISA plate readers are relatively inexpensive. |
| Cost (Per Sample) | Moderate to High: Dependent on instrument time and reagents. | Low to Moderate: Kits are generally cost-effective for large numbers of samples. |
| Method Development | Complex: Requires expertise in chromatography and mass spectrometry. | Simple: Based on pre-packaged kits with established protocols. |
Experimental Protocols
LC-MS/MS Methodology for Sphingolipid Analysis
Liquid chromatography-tandem mass spectrometry has become a powerful tool for the analysis of the sphingolipidome due to its high specificity and sensitivity. The following protocol is a generalized procedure that can be adapted for the quantification of Sphingosyl PE (d18:1).
1. Sample Preparation (Lipid Extraction):
-
Internal Standard Spiking: To ensure accurate quantification, a suitable internal standard (e.g., a deuterated or odd-chain version of Sphingosyl PE) is added to the biological sample (plasma, serum, cell lysate, or tissue homogenate) before extraction.
-
Liquid-Liquid Extraction: A common method is a modified Bligh-Dyer extraction using a mixture of methanol, chloroform, and water to partition the lipids into an organic phase.
-
Evaporation and Reconstitution: The organic phase containing the lipids is evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography Separation:
-
Column: A reversed-phase C
Unveiling the Sphingolipidome: A Head-to-Head Comparison of Extraction Methods
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal extraction method for sphingolipid analysis. This guide delves into a comparative analysis of prevalent techniques, supported by experimental data, to facilitate informed decisions in sphingolipid research.
Sphingolipids, a complex class of lipids, are not merely structural components of cell membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The accurate analysis of these bioactive lipids is paramount for understanding their roles in health and disease, and the journey to precise quantification begins with a critical first step: extraction. The choice of extraction method can significantly impact the yield, purity, and ultimately, the biological interpretation of the sphingolipid profile.
This guide provides a head-to-head comparison of commonly employed sphingolipid extraction methods, presenting quantitative data, detailed experimental protocols, and visual aids to empower researchers in navigating this crucial experimental decision.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is contingent on the specific sphingolipid classes of interest, the sample matrix, and the downstream analytical platform. Here, we compare four widely used methods: the classic Folch and Bligh & Dyer methods, a modified methanol-based method, and a method utilizing methyl-tert-butyl ether (MTBE).
| Extraction Method | Principle | Advantages | Disadvantages | Extraction Recovery (%) |
| Folch | Biphasic liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture. Lipids partition into the lower chloroform phase. | "Gold standard" with high recovery for a broad range of lipids. Well-established and widely referenced. | Laborious, time-consuming, and uses toxic chloroform. Requires large solvent volumes. | 69-96% for various sphingolipids. |
| Bligh & Dyer | A modified biphasic method using a lower ratio of chloroform:methanol:water (1:2:0.8, v/v/v). | Faster than the Folch method with reduced solvent consumption. | Lower recovery for some lipid classes compared to Folch, especially in high-lipid content samples. Uses toxic chloroform. | 35-72% for various sphingolipids. |
| Methanol (MeOH) Based | Single-phase extraction using methanol, often followed by centrifugation to pellet proteins. | Simple, rapid, and uses less toxic and less expensive solvents. Requires smaller sample and solvent volumes. | May have lower efficiency for nonpolar lipids compared to biphasic methods. | 96-101% for a wide range of sphingolipids. |
| Methyl-tert-butyl ether (MTBE) | Biphasic extraction where lipids partition into the upper MTBE phase. | Avoids the use of chloroform, making it safer and more environmentally friendly. Good recovery for many lipid classes. | May have slightly lower recovery for some polar sphingolipids compared to methanol-based methods. | 48-84% for various sphingolipids. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the practical implementation of these techniques.
Folch Extraction Method
-
Reagents: Chloroform, Methanol, 0.9% NaCl solution.
-
Protocol:
-
Homogenize the tissue sample with a 20-fold volume of chloroform:methanol (2:1, v/v).
-
Filter or centrifuge the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Allow the mixture to separate into two phases. Centrifugation can be used to expedite this process.
-
Carefully collect the lower organic phase containing the lipids.
-
The solvent is then evaporated under a stream of nitrogen to concentrate the lipid extract.
-
Bligh & Dyer Extraction Method
-
Reagents: Chloroform, Methanol, Water.
-
Protocol:
-
Homogenize the sample with a specific ratio of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Add an additional 1 part chloroform and 1 part water and vortex again for 30 seconds.
-
Centrifuge the mixture to achieve phase separation.
-
Collect the lower chloroform phase containing the extracted lipids.
-
Dry the lipid extract under nitrogen gas.
-
Methanol-Based Extraction
-
Reagents: Methanol, Internal standards.
-
Protocol:
-
To 10 µL of plasma, add 90 µL of methanol containing a cocktail of appropriate internal standards.
-
Vortex the mixture for 10 seconds. 3
-
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
